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molecular formula C10H12N2O5 B8136964 Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate

Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate

Cat. No. B8136964
M. Wt: 240.21 g/mol
InChI Key: YIRXEGUDDPQTBF-UHFFFAOYSA-N
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Patent
US09127003B2

Procedure details

Methyl 4-chloro-3-methoxy-5-nitrobenzoate (available from, for example, Apollo Scientific Ltd) (14 g, 57.0 mmol) was dissolved in N,N-dimethylformamide (DMF) (140 mL) and cooled to ˜0° C. in an ice/water bath. Methanamine (2M in THF) (114 mL, 228 mmol) was added dropwise with vigorous stirring using a dropping funnel and the mixture was flushed with nitrogen and heated at 80° C. for 3 hr. The mixture was allowed to cool to room temperature over the weekend. The reaction mixture was diluted with water (500 mL), and filtered under vacuum to give the title compound as an orange solid (13.69 g).
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
114 mL
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]([N+:12]([O-:14])=[O:13])=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[O:15][CH3:16].[CH3:17][NH2:18]>CN(C)C=O>[CH3:16][O:15][C:3]1[CH:4]=[C:5]([CH:10]=[C:11]([N+:12]([O-:14])=[O:13])[C:2]=1[NH:18][CH3:17])[C:6]([O:8][CH3:9])=[O:7]

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)OC)C=C1[N+](=O)[O-])OC
Step Two
Name
Quantity
114 mL
Type
reactant
Smiles
CN
Step Three
Name
Quantity
140 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was flushed with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
heated at 80° C. for 3 hr
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature over the weekend
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with water (500 mL)
FILTRATION
Type
FILTRATION
Details
filtered under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=O)OC)C=C(C1NC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 13.69 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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